1-(4-fluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxadiazole ring, and a thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the coupling of the thiophene and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(4-fluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
Carfentrazone-ethyl: Another compound with a fluorophenyl group, used primarily as a herbicide.
Uniqueness
1-(4-fluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c1-10-20-18(26-22-10)16-14(6-7-27-16)21-17(25)11-8-15(24)23(9-11)13-4-2-12(19)3-5-13/h2-7,11H,8-9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVQCPJNOMHGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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